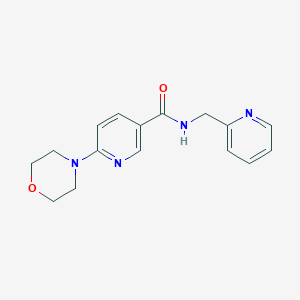![molecular formula C16H21N3O5S B2482776 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-triméthyl-1H-pyrazole-4-sulfonamide CAS No. 1448044-08-3](/img/structure/B2482776.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-triméthyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et caractérisation
Le composé est synthétisé via une méthode de condensation simple utilisant le benzo-[d][1,3]-dioxole carbaldéhyde, la benzènesulfonylhydrazine (BSH) et la 4-méthyl-benzènesulfonylhydrazine (4-MBSH). Les ligands nobles résultants sont cristallisés dans des solvants tels que l'acétone, l'EtOAc et l'EtOH. Diverses techniques spectroscopiques, notamment la RMN 1H, la RMN 13C, l'FTIR et la spectroscopie UV-Vis, sont utilisées pour caractériser le composé. De plus, l'analyse par diffraction des rayons X sur monocristal fournit des informations sur sa structure cristalline .
Détection du plomb cancérigène (Pb2+)
Le composé présente un potentiel important pour la détection des ions métalliques lourds cancérigènes, en particulier le plomb (Pb2+). Les chercheurs ont développé un capteur Pb2+ sensible et sélectif en déposant une fine couche du composé sur une électrode de carbone vitreux (GCE) avec la matrice de polymère conducteur Nafion (NF). Le capteur présente une excellente sensibilité (2220,0 pA μM−1 cm−2), une faible limite de quantification (LOQ) de 320,0 mM et une faible limite de détection (LOD) de 96,0 pM. Cette approche électrochimique est prometteuse pour la surveillance environnementale et les applications liées à la santé .
Propriétés anticancéreuses
Plusieurs études explorent le potentiel anticancéreux de composés liés à cette structure. Par exemple:
- 1-benzo[1,3]dioxol-5-yl-indoles: Ces dérivés, portant diverses portions hétérocycliques fusionnées en position 3, sont synthétisés et évalués pour leur activité antiproliférative contre les cellules cancéreuses. L'efficacité est évaluée sur des lignées cellulaires telles que CCRF-CEM, LNCaP et MIA PaCa-2 .
- Dérivés de 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole: Certains de ces composés présentent de puissantes propriétés d'inhibition de la croissance avec des valeurs IC50 généralement inférieures à 5 μM contre les lignées de cellules cancéreuses humaines .
Conception de médicaments et études QSAR
Les chercheurs trouvent intéressant de concevoir des cinnamides substitués basés sur la structure de ce composé. Ces N-((benzo[1,3]dioxol-5-yl)méthylène)-2-cyano-3-phénylacrylohydrazides substituées sont étudiées pour leur potentiel en tant que médicaments plus puissants. Les études de relation quantitative structure-activité (QSAR) jouent un rôle crucial dans la conception de médicaments .
Mécanisme D'action
Target of Action
The compound, also known as N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has been found to have significant effects on various targets. It has been reported to have anticancer activity against various cancer cell lines . The compound has also shown a significant promotive effect on the primary root growth of Arabidopsis .
Mode of Action
The compound interacts with its targets and induces changes in their function. For instance, in cancer cells, it has been reported to cause cell cycle arrest at the S phase and induce apoptosis . This leads to the inhibition of cancer cell proliferation, contributing to its anticancer activity.
Biochemical Pathways
The compound affects various biochemical pathways. In cancer cells, it has been found to inhibit VEGFR1, a key player in angiogenesis . By inhibiting this receptor, the compound can prevent the formation of new blood vessels, thereby starving the cancer cells of nutrients and oxygen. This is one of the mechanisms through which the compound exerts its anticancer effects.
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis, leading to the inhibition of cell proliferation . In plants, it promotes primary root growth .
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-16(11(2)19(3)18-10)25(21,22)17-7-6-13(20)12-4-5-14-15(8-12)24-9-23-14/h4-5,8,13,17,20H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUTYMZWDSUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
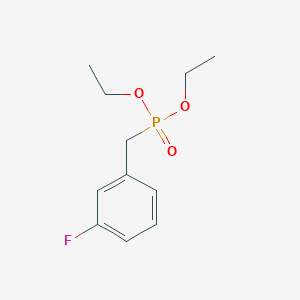

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)

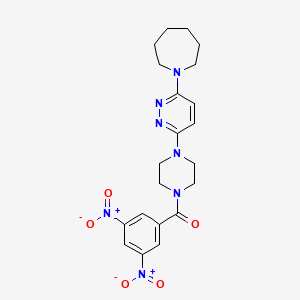
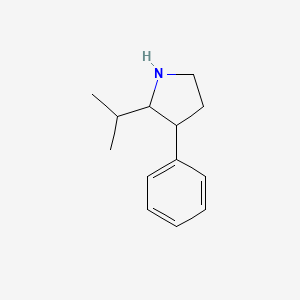
![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)
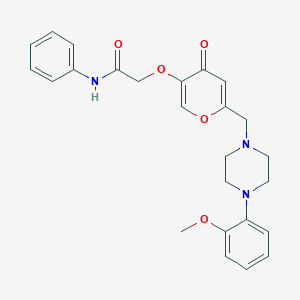
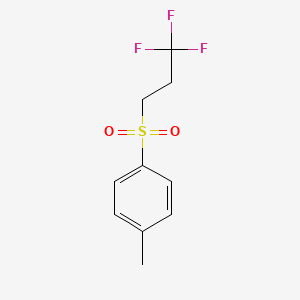
![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)

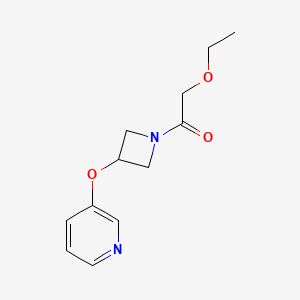
![Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2482714.png)
